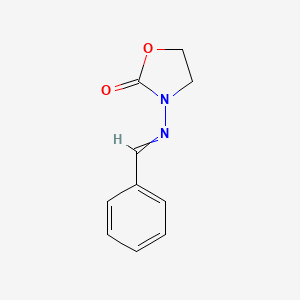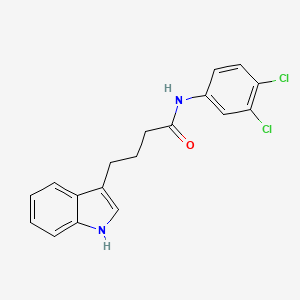![molecular formula C15H17BrN2O2S B12485069 N-{2-[(5-bromo-2-methoxybenzyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B12485069.png)
N-{2-[(5-bromo-2-methoxybenzyl)amino]ethyl}thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(5-bromo-2-methoxybenzyl)amino]ethyl}thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring, a brominated methoxybenzyl group, and an aminoethyl linkage, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(5-bromo-2-methoxybenzyl)amino]ethyl}thiophene-2-carboxamide typically involves multiple steps, starting with the bromination of 2-methoxybenzylamine to form 5-bromo-2-methoxybenzylamine. This intermediate is then reacted with 2-bromoethylamine under appropriate conditions to form the aminoethyl linkage. The final step involves the coupling of this intermediate with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the bromination and coupling steps, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(5-bromo-2-methoxybenzyl)amino]ethyl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
Oxidation: Formation of 5-bromo-2-hydroxybenzylamine.
Reduction: Formation of 2-methoxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-{2-[(5-bromo-2-methoxybenzyl)amino]ethyl}thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-{2-[(5-bromo-2-methoxybenzyl)amino]ethyl}thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The brominated methoxybenzyl group can facilitate binding to specific sites on proteins, while the thiophene ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-{2-[(5-chloro-2-methoxybenzyl)amino]ethyl}thiophene-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
N-{2-[(5-bromo-2-hydroxybenzyl)amino]ethyl}thiophene-2-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
N-{2-[(5-bromo-2-methoxybenzyl)amino]ethyl}thiophene-2-carboxamide is unique due to the presence of the brominated methoxybenzyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H17BrN2O2S |
|---|---|
Peso molecular |
369.3 g/mol |
Nombre IUPAC |
N-[2-[(5-bromo-2-methoxyphenyl)methylamino]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H17BrN2O2S/c1-20-13-5-4-12(16)9-11(13)10-17-6-7-18-15(19)14-3-2-8-21-14/h2-5,8-9,17H,6-7,10H2,1H3,(H,18,19) |
Clave InChI |
FSONJRLAJFYLLU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)CNCCNC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide](/img/structure/B12484996.png)
![Methyl 3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12484998.png)
![N-(2,5-dichlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B12485006.png)
![[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12485007.png)


![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12485022.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12485035.png)
![N-tert-butyl-2-{4-[(butylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B12485038.png)


![3-bromo-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12485065.png)

![N-(4-ethoxyphenyl)-N-(1-oxo-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-yl)methanesulfonamide](/img/structure/B12485084.png)
